(2,4-Dinitrophenyl)cyanamide

Description

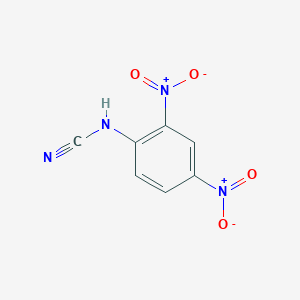

(2,4-Dinitrophenyl)cyanamide is a nitroaromatic compound featuring a cyanamide functional group (–NH–CN) attached to a 2,4-dinitrophenyl backbone. The compound is primarily studied for its reactivity in substitution reactions, where the cyanamide group acts as a leaving group or participates in nucleophilic aromatic substitution (SNAr) mechanisms. Its synthesis typically involves the reaction of cyanamide with 2,4-dinitrohalobenzenes under controlled conditions . Applications include its use as a precursor in the synthesis of heterocyclic compounds and as a reagent in kinetic studies to compare leaving-group efficiencies in aromatic systems.

Properties

CAS No. |

75966-22-2 |

|---|---|

Molecular Formula |

C7H4N4O4 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

(2,4-dinitrophenyl)cyanamide |

InChI |

InChI=1S/C7H4N4O4/c8-4-9-6-2-1-5(10(12)13)3-7(6)11(14)15/h1-3,9H |

InChI Key |

JQSHXJWQQPJBPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and stability of (2,4-dinitrophenyl)cyanamide can be contextualized by comparing it to structurally analogous 2,4-dinitrophenyl derivatives with varying leaving groups (Table 1). Key compounds include:

- 2,4-Dinitrophenyl phenyl ether

- 2,4-Dinitrophenyl phenyl sulfide

- 2,4-Dinitrophenyl phenyl sulfone

- 1-Methoxy-2,4-dinitrobenzene

Table 1: Kinetic and Thermodynamic Parameters for Reactions of 2,4-Dinitrophenyl Derivatives with Hydrazine in DMSO

| Compound | Leaving Group (X) | $ k_A \, (\text{M}^{-1}\text{s}^{-1}) $ | $ \Delta H^\circ \, (\text{kJ/mol}) $ | $ \Delta S^\circ \, (\text{J/mol.K}) $ |

|---|---|---|---|---|

| 2,4-Dinitrophenyl phenyl ether | –OPh | 0.042 | 68.2 | -34.1 |

| 2,4-Dinitrophenyl phenyl sulfide | –SPh | 0.098 | 62.5 | -28.7 |

| 2,4-Dinitrophenyl phenyl sulfone | –SO₂Ph | 0.015 | 75.3 | -40.2 |

| 1-Methoxy-2,4-dinitrobenzene | –OMe | 0.123 | 58.9 | -22.5 |

| This compound | –NH–CN | Data not available in cited sources | Inferred lower $ \Delta H^\circ $ | Inferred higher $ \Delta S^\circ $ |

Key Observations:

Leaving Group Efficiency :

- The methoxy group (–OMe) exhibits the highest reactivity ($ k_A = 0.123 \, \text{M}^{-1}\text{s}^{-1} $) due to its moderate electron-donating nature, which stabilizes the transition state during nucleophilic attack .

- The sulfone group (–SO₂Ph) shows the lowest reactivity ($ k_A = 0.015 \, \text{M}^{-1}\text{s}^{-1} $), attributed to its strong electron-withdrawing effects, which destabilize the intermediate .

- Cyanamide (–NH–CN) : While direct kinetic data is absent, its reactivity is hypothesized to lie between –SPh and –OPh groups. The –NH–CN group’s resonance stabilization and moderate nucleofugality may enhance leaving-group ability compared to –SO₂Ph but remain less efficient than –OMe .

Thermodynamic Trends :

- Lower $ \Delta H^\circ $ values correlate with faster reactions (e.g., –OMe: $ \Delta H^\circ = 58.9 \, \text{kJ/mol} $), while higher $ \Delta H^\circ $ (e.g., –SO₂Ph: $ 75.3 \, \text{kJ/mol} $) indicate slower, more energy-demanding processes .

- This compound likely exhibits a lower $ \Delta H^\circ $ than –SO₂Ph derivatives due to the cyanamide group’s weaker electron-withdrawing nature.

Instead, its utility lies in mechanistic studies and synthetic chemistry due to its unique leaving-group properties.

Research Findings and Limitations

- Kinetic Studies : Reactions of 2,4-dinitrophenyl derivatives follow pseudo-first-order kinetics under excess hydrazine, with linear $ k_{\text{obs}} $ vs. [hydrazine] plots confirming the absence of general base catalysis .

- Gaps in Data : Direct experimental parameters for this compound are scarce in the literature, necessitating further studies to quantify its $ k_A $, $ \Delta H^\circ $, and $ \Delta S^\circ $.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.